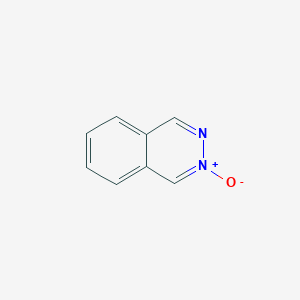
Phthalazine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine 2-oxide is a heterocyclic organic compound derived from phthalazine, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring The addition of an oxygen atom to the nitrogen in the phthalazine ring forms the N-oxide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthalazine 2-oxide can be synthesized through the oxidation of phthalazine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the use of a solvent like acetic acid and is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of oxidizing agents, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalazine 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to phthalazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Phthalazine.
Substitution: Various substituted phthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalazine 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of Phthalazine 2-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phthalazine 2-oxide can be compared with other similar compounds, such as:
Phenazine N-oxide: Another N-oxide derivative with significant biological activity.
Quinoxaline N-oxide: Known for its antimicrobial properties.
Cinnoline N-oxide: Studied for its potential use in pharmaceuticals.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
18636-89-0 |
|---|---|
Molekularformel |
C16H8Br2N2O2 |
Molekulargewicht |
0 |
Synonyme |
PHTHALAZINE-2-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)


